5-(3-Methylphenoxy)pyridine-2-carboxylic acid
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Overview
Description
5-(3-Methylphenoxy)pyridine-2-carboxylic acid: is an organic compound with the molecular formula C13H11NO3 It is a derivative of pyridine and phenol, characterized by the presence of a carboxylic acid group at the second position of the pyridine ring and a 3-methylphenoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenoxy)pyridine-2-carboxylic acid typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 3-methylphenol and 2-chloropyridine-5-carboxylic acid in the presence of a base such as potassium carbonate. This step forms the 3-methylphenoxy group attached to the pyridine ring.
Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of 5-(3-carboxyphenoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(3-methylphenoxy)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used in the design and synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
5-(3-Carboxyphenoxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
5-(2-Methylphenoxy)pyridine-2-carboxylic acid: Similar structure but with the methyl group at the second position of the phenoxy ring.
5-Methoxypyridine-2-carboxylic acid: Similar structure but with a methoxy group instead of a methylphenoxy group.
Uniqueness:
- The presence of the 3-methylphenoxy group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.
- The combination of the pyridine ring and the phenoxy group allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
5-(3-methylphenoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)17-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMHPBSDUCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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